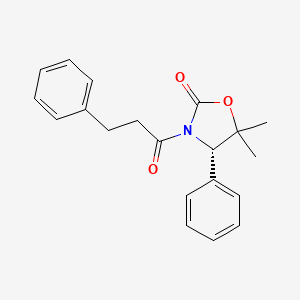
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse biological activities and are often used as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Phenylpropanoyl Group: This step involves the acylation of the oxazolidinone ring with a phenylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups.
Reduction: Reduction reactions could target the carbonyl group in the phenylpropanoyl moiety.
Substitution: Substitution reactions may occur at the oxazolidinone ring or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one can be used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, derivatives of oxazolidinones are known for their use as antibiotics. This compound could potentially be explored for similar applications.
Industry
Industrially, the compound might be used in the synthesis of complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one would depend on its specific application. For example, if used as an antibiotic, it might inhibit protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-phenyl-2-oxazolidinone: A simpler oxazolidinone derivative.
(4S)-4-benzyl-2-oxazolidinone: Another chiral oxazolidinone with a benzyl group.
Uniqueness
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one is unique due to the presence of both the dimethyl and phenylpropanoyl groups, which may confer distinct chemical and biological properties compared to other oxazolidinones.
Properties
CAS No. |
168297-96-9 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(4S)-5,5-dimethyl-4-phenyl-3-(3-phenylpropanoyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO3/c1-20(2)18(16-11-7-4-8-12-16)21(19(23)24-20)17(22)14-13-15-9-5-3-6-10-15/h3-12,18H,13-14H2,1-2H3/t18-/m0/s1 |
InChI Key |
QQKWYERZMUDKRS-SFHVURJKSA-N |
Isomeric SMILES |
CC1([C@@H](N(C(=O)O1)C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CC1(C(N(C(=O)O1)C(=O)CCC2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


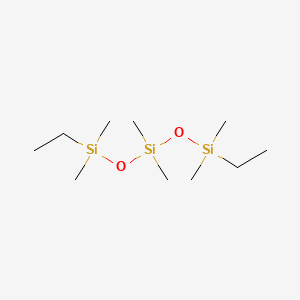

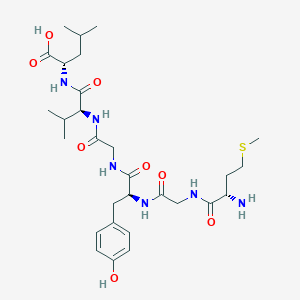

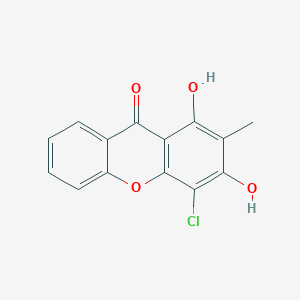
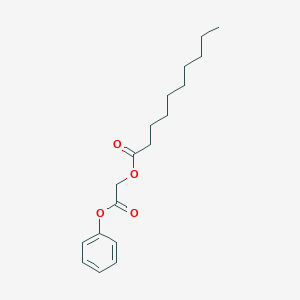
![N,N,N-Trimethyl-4-{[4-(non-1-yn-1-yl)benzoyl]oxy}butan-1-aminium iodide](/img/structure/B12552088.png)
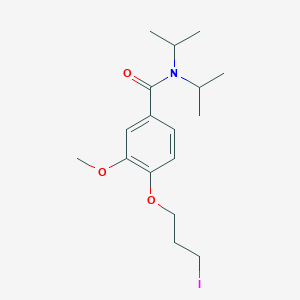
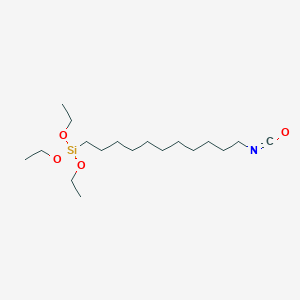
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
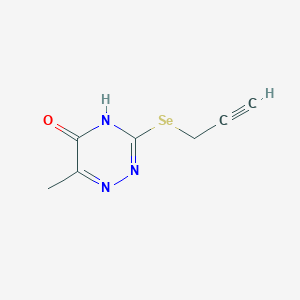
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)

![2-Propenamide, N-[4-(2,2-dimethyl-1,3-dioxolan-4-yl)butyl]-](/img/structure/B12552151.png)
